Tmb-PS

概要

説明

. この化合物は、過酸化水素との反応で比色変化を起こすため、生化学アッセイにおいて特に有用であり、さまざまな診断用途に役立ちます。

準備方法

合成経路と反応条件

TMB-PS の合成は、一般的に、3,3'、5,5'-テトラメチルベンジジンとスルホン化剤を制御された条件下で反応させることから始まります。 反応は、ジメチルスルホキシド (DMSO) などの有機溶媒中で高温で行われ、スルホン化が完全に完了することが保証されます . 生成物は、再結晶化またはクロマトグラフィーによって精製し、高純度の化合物を得ます。

工業生産方法

This compound の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、工業グレードの試薬と溶媒を使用し、反応パラメーターを厳密に管理することで、一貫性と品質を確保します。 最終生成物は、分配前に、純度試験と安定性評価など、厳格な品質管理措置を受けます .

化学反応の分析

反応の種類

TMB-PS は、次のようないくつかの種類の化学反応を起こします。

一般的な試薬と条件

酸化: 過酸化水素とペルオキシダーゼ酵素が一般的な試薬です。

還元: アスコルビン酸などの還元剤は、穏やかな条件下で使用され、酸化された this compound を元の形態に戻します.

生成される主な生成物

科学研究での用途

This compound は、次のような科学研究において幅広い用途があります。

科学的研究の応用

TMB-PS has a wide range of applications in scientific research, including:

作用機序

TMB-PS の作用機序は、ペルオキシダーゼ酵素の存在下で過酸化水素によって酸化されることによります。 酸化プロセスにより、this compound はジイミン錯体に変換され、比色定量的に測定可能な色の変化が生じます . この色の変化は過酸化水素の濃度に正比例するため、this compound はこの化合物を検出するための感度が高く特異的な試薬となります .

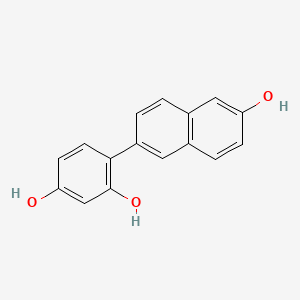

類似の化合物との比較

類似の化合物

3,3'、5,5'-テトラメチルベンジジン (TMB): This compound の前駆体であり、生化学アッセイにおける発色基質として同様に使用されます.

o-フェニレンジアミン (OPD): ELISA に使用される別の発色基質ですが、this compound に比べて感度が低いです.

ABTS (2,2'-アゾビス (3-エチルベンゾチアゾリン-6-スルホン酸)): さまざまなアッセイで使用される発色基質ですが、this compound とは比色特性が異なります.

This compound の独自性

This compound は、過酸化水素検出に対する高い感度と特異性により際立っています。 酸化によって明確な色の変化を生じる能力は、さまざまな診断および研究用途において貴重なツールとなっています。 さらに、this compound は他のいくつかの発色基質に比べて安定性が高く毒性が低いことから、実験室での使用に適した安全で信頼性の高い選択肢となっています .

類似化合物との比較

Similar Compounds

3,3’,5,5’-Tetramethylbenzidine (TMB): A precursor to TMB-PS, used similarly as a chromogenic substrate in biochemical assays.

o-Phenylenediamine (OPD): Another chromogenic substrate used in ELISA, but less sensitive compared to this compound.

ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)): A chromogenic substrate used in various assays, but with different colorimetric properties compared to this compound.

Uniqueness of this compound

This compound stands out due to its high sensitivity and specificity for hydrogen peroxide detection. Its ability to produce a distinct color change upon oxidation makes it a valuable tool in various diagnostic and research applications. Additionally, this compound is more stable and less toxic compared to some other chromogenic substrates, making it a safer and more reliable choice for laboratory use .

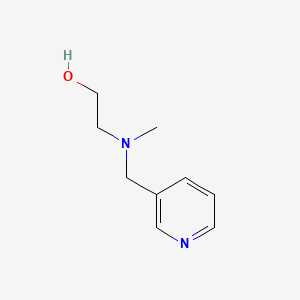

特性

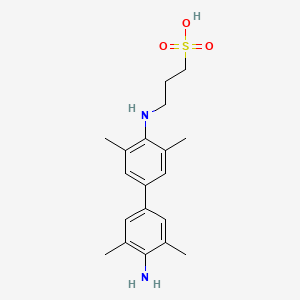

IUPAC Name |

3-[4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylanilino]propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3S/c1-12-8-16(9-13(2)18(12)20)17-10-14(3)19(15(4)11-17)21-6-5-7-25(22,23)24/h8-11,21H,5-7,20H2,1-4H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNAFYJQMXPVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)NCCCS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-](/img/structure/B1663247.png)

![Rel-(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1663248.png)

![3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B1663255.png)